molecular formula C21H13BrF3N3 B2990234 6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine CAS No. 402951-19-3

6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine

Cat. No. B2990234
CAS RN: 402951-19-3
M. Wt: 444.255
InChI Key: HZESDIPEQWGTEA-UHFFFAOYSA-N
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Description

6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine, also known as BPTF inhibitor, is a chemical compound that has been widely studied in scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a critical role in regulating gene expression.

Scientific Research Applications

Tyrosine Kinase Inhibition and Anticancer Activity

Research has shown that derivatives of 6-bromo-quinazolin-2-amine, such as ZD6474, inhibit vascular endothelial growth factor signaling, angiogenesis, and tumor growth following oral administration. ZD6474 demonstrates potent inhibition of vascular endothelial growth factor-A-stimulated endothelial cell proliferation and has shown significant antitumor activity across a range of human tumor xenografts and syngeneic rodent tumors in vivo (Wedge et al., 2002). Furthermore, the compound has been explored for its efficacy as EGFR inhibitors against cancer cell lines, showcasing superior EGFR inhibition and anticancer activity, particularly against the MCF-7 cell line (Allam et al., 2020).

Synthesis and Characterization

The synthesis of 6-bromo-quinazolin-2-amine derivatives has been a topic of considerable interest. Techniques such as the Buchwald–Hartwig amination have been used to prepare these compounds, with some derivatives displaying interesting anticancer activities (Nowak et al., 2014). Moreover, the rapid synthesis of these derivatives using microwave irradiation under solvent-free conditions has been reported, highlighting the efficiency of modern synthetic methodologies (Mohammadi & Hossini, 2011).

Biological Activities Beyond Anticancer

Beyond anticancer activities, 6-bromo-quinazolin-2-amine derivatives have been investigated for their antimicrobial and antiinflammatory properties. New derivatives were synthesized and evaluated, showing significant antibacterial, antifungal, and antiinflammatory activities, comparable to standard drugs (Murti et al., 2011). This highlights the compound's potential in developing new therapeutics for various inflammatory and infectious diseases.

Antiviral Properties

The antiviral potential of 6-bromo-quinazolin-2-amine derivatives has also been explored. Novel derivatives synthesized by microwave techniques showed promising activity against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome coronavirus, indicating their potential as antiviral agents (Selvam et al., 2007).

properties

IUPAC Name

6-bromo-4-phenyl-N-[2-(trifluoromethyl)phenyl]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrF3N3/c22-14-10-11-17-15(12-14)19(13-6-2-1-3-7-13)28-20(26-17)27-18-9-5-4-8-16(18)21(23,24)25/h1-12H,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZESDIPEQWGTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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